molecular formula C17H13Cl2N3OS B11991217 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11991217
M. Wt: 378.3 g/mol
InChI Key: AXPCKPFDZISXTK-KEBDBYFISA-N
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Description

BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation reaction between benzaldehyde derivatives and hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Hydrazone: Similar structure but lacks the thiazolidinone ring and dichlorobenzyl group.

    2,5-Dichlorobenzyl Hydrazone: Similar structure but lacks the thiazolidinone ring.

    Thiazolidinone Hydrazone: Similar structure but lacks the dichlorobenzyl group.

Uniqueness

BENZALDEHYDE (5-(2,5-DICHLOROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to the presence of both the thiazolidinone ring and the dichlorobenzyl group, which contribute to its enhanced biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H13Cl2N3OS

Molecular Weight

378.3 g/mol

IUPAC Name

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13Cl2N3OS/c18-13-6-7-14(19)12(8-13)9-15-16(23)21-17(24-15)22-20-10-11-4-2-1-3-5-11/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+

InChI Key

AXPCKPFDZISXTK-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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